molecular formula C14H14N4OS B5548396 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one

Cat. No.: B5548396
M. Wt: 286.35 g/mol
InChI Key: IFLRGVHRKASCAD-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is a compound that belongs to the class of heterocyclic compounds It contains both a triazole ring and an indole ring, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity . This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-2-13-16-14(18-17-13)20-8-12(19)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLRGVHRKASCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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